DiFMDA - 910393-51-0

DiFMDA

Catalog Number: EVT-15327213
CAS Number: 910393-51-0
Molecular Formula: C10H11F2NO2
Molecular Weight: 215.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DiFMDA belongs to a class of compounds known as substituted amphetamines, specifically phenylethylamines. These compounds are characterized by their psychoactive effects and potential for use in therapeutic settings. The chemical structure is designed to retain the entactogenic properties while potentially offering improved safety profiles compared to its non-fluorinated counterparts .

Synthesis Analysis

Methods of Synthesis

The synthesis of DiFMDA typically involves several key steps, including:

  1. Starting Materials: The synthesis begins with 3,4-methylenedioxyamphetamine as a precursor.
  2. Fluorination: The introduction of the difluoromethylenedioxy group is achieved through specific fluorination reactions. This process may involve reagents such as sulfur tetrafluoride or other fluorinating agents that facilitate the substitution at the appropriate positions on the aromatic ring .
  3. Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate DiFMDA from by-products and unreacted materials.

Technical details regarding the exact reaction conditions, such as temperature, pressure, and solvent choice, are crucial for optimizing yield and purity but are often proprietary or not fully disclosed in literature .

Molecular Structure Analysis

Structure and Data

DiFMDA has a molecular formula of C10H11F2NO2C_{10}H_{11}F_2NO_2 and a molar mass of approximately 215.20 g/mol. The structural representation includes:

  • A methylenedioxy bridge connecting two aromatic carbons.
  • Two fluorine atoms attached to the carbon adjacent to the nitrogen atom in the amphetamine backbone.

The three-dimensional conformation can be modeled using software that allows visualization of molecular interactions and spatial orientation .

Chemical Reactions Analysis

Reactions and Technical Details

DiFMDA undergoes various chemical reactions typical for substituted amphetamines, including:

  1. Oxidation: This reaction may involve the conversion of secondary amines to ketones or imines under oxidative conditions.
  2. Reduction: Reduction reactions can convert ketones back to alcohols or amines.
  3. Substitution Reactions: The difluoromethylenedioxy group may participate in nucleophilic substitution reactions, which can modify its pharmacological properties.

The specific pathways and products formed depend heavily on reaction conditions and catalysts used .

Mechanism of Action

Process and Data

The mechanism of action for DiFMDA is hypothesized to be similar to that of other amphetamines, primarily acting as a releasing agent for neurotransmitters such as serotonin, dopamine, and norepinephrine. This release leads to enhanced mood, increased energy, and feelings of emotional closeness typical of entactogens.

Preliminary studies suggest that DiFMDA may exhibit a unique metabolic profile due to its difluoromethylenedioxy structure, potentially leading to altered interactions with cytochrome P450 enzymes involved in drug metabolism . This could influence both efficacy and safety profiles compared to traditional compounds like MDMA.

Physical and Chemical Properties Analysis

Properties

Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .

Applications

Scientific Uses

DiFMDA's potential applications are primarily in research settings focused on pharmacology and toxicology. Given its structural modifications aimed at reducing neurotoxicity, it may serve as a candidate for further studies into safer alternatives for therapeutic use in treating mood disorders or enhancing cognitive functions without the adverse effects associated with traditional entactogens.

Additionally, understanding its metabolic pathways could provide insights into drug design strategies that prioritize safety while maintaining desired psychoactive effects . Further research is necessary to fully elucidate its pharmacological profile and therapeutic potential.

Historical Context & Rationale for DiFMDA Development

Emergence of Fluorinated Amphetamine Analogues in Neuropsychopharmacology

Fluorinated amphetamine derivatives first gained scientific attention in the 1970s as tools for investigating neurotransmitter dynamics. Early studies demonstrated that fluorine substitution significantly altered interactions with monoamine transporters: 4-fluoroamphetamine (4-FA) inhibited synaptosomal uptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) with distinct potency profiles compared to non-fluorinated analogs [9]. By the 1980s, researchers observed that ortho-fluorination produced unique behavioral responses in murine models, including paradoxical sedation at higher doses contrasting with amphetamine's stimulant properties [3]. This positional specificity of fluorine atoms revealed profound structure-activity relationships:

Table 1: Pharmacological Profiles of Select Fluorinated Amphetamines

CompoundSubstitution PatternKey Neurotransmitter EffectsBehavioral Profile (Murine)
2-FAortho-FDA/NE reuptake inhibition > 5-HTInitial stimulation → Sedation [3]
3-FAmeta-FDA/NE release > 5-HT effectsCocaine-like discriminative stimulus [7]
4-FApara-FBalanced 5-HT/DA/NE effectsMDMA-like at low doses; amphetamine-like at high doses [7]
4-FMApara-F, N-methylEnhanced DA/NE activityMethamphetamine-like discriminative stimulus [7]

The strategic incorporation of fluorine—biology's "hydrogen mimic" with distinct electronic properties—allowed fine-tuning of pharmacokinetic parameters. Fluorine's high electronegativity and small atomic radius (van der Waals radius 1.47 Å vs hydrogen's 1.20 Å) permitted modulation of blood-brain barrier penetration while resisting oxidative metabolism [10]. These properties positioned fluorination as a viable strategy for developing neurochemically precise entactogens.

Design Philosophy: Mitigating Neurotoxicity in Serotonergic Entactogens

Classical entactogens like MDMA (3,4-methylenedioxymethamphetamine) induce serotonin release through vesicular monoamine transporter 2 (VMAT2) disruption and transporter reversal [6]. However, this is accompanied by prolonged 5-HT depletion and serotonergic terminal degeneration mediated through three primary mechanisms: (1) Metabolic oxidation: Hepatic CYP450-mediated O-demethylenation generates reactive quinone species that deplete glutathione and cause oxidative stress [6]; (2) Glutamatergic excitotoxicity: Excessive glutamate release activates NMDA receptors, triggering calcium-mediated mitochondrial dysfunction and neuronal apoptosis [1]; (3) Hyperthermia potentiation: Elevated core temperature exacerbates oxidative damage through increased free radical production and blood-brain barrier compromise [4].

DiFMDA emerged from a deliberate effort to disrupt these pathways. Computational modeling indicated that gem-difluorination at the β-carbon would: (1) sterically hinder CYP450 access to the methylenedioxy ring, reducing toxic quinone formation; (2) introduce electron-withdrawing groups that attenuate ring oxidation potential; and (3) maintain optimal logP (predicted ~2.1) for blood-brain barrier penetration while avoiding excessive lipophilicity [10]. Crucially, this design preserved the phenethylamine backbone necessary for transporter interactions while modifying metabolic vulnerability points.

Structural Evolution from MDMA/MDA: Fluorination as a Metabolic Stability Strategy

DiFMDA (N,α-dimethyl-3,4-(methylenedioxy)-β,β-difluorophenethylamine) represents a strategic departure from classical entactogens through β-carbon fluorination:

Table 2: Metabolic Vulnerability Mitigation in DiFMDA vs. Classical Entactogens

Structural FeatureMDMA/MDA VulnerabilityDiFMDA ModificationMetabolic Consequence
β-CarbonC-H bonds susceptible to oxidationβ-CF2 groupBlocks formation of neurotoxic aldehydes/ketones
Methylenedioxy ringO-demethylenation to catechol → quinoneElectron-withdrawing CF2 protectionReduced ring oxidation and quinoid formation
N-methyl groupN-demethylation to MDA (more neurotoxic)Preserved N-methylMaintains target selectivity with reduced toxicity potential

The β-gem-difluoro modification achieves two critical objectives: First, fluorine's strong C-F bonds (bond energy ~485 kJ/mol) resist cytochrome P450-mediated oxidation, preventing conversion to neurotoxic metabolites like α-methyldopamine [6]. Second, the electron-withdrawing fluorines reduce electron density in the aromatic ring through inductive effects, diminishing ring-hydroxylation and subsequent quinone formation by CYP2D6 and CYP3A4 [10].

Properties

CAS Number

910393-51-0

Product Name

DiFMDA

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)propan-2-amine

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

InChI

InChI=1S/C10H11F2NO2/c1-6(13)4-7-2-3-8-9(5-7)15-10(11,12)14-8/h2-3,5-6H,4,13H2,1H3

InChI Key

BHDXKBALNFHXDV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC(O2)(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.